molecular formula C21H23ClN4O5 B1669122 CK-119 CAS No. 197917-10-5

CK-119

Cat. No.: B1669122
CAS No.: 197917-10-5
M. Wt: 446.9 g/mol
InChI Key: FVWILZZSXZMAHY-UHFFFAOYSA-N
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Description

CK-119 is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CK-119 typically involves multi-step organic reactions. Common starting materials include pyridazine derivatives and chlorophenyl compounds. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agents for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyridazino(4,5-C)pyridazine-3,4-dicarboxylic acid derivatives involves interaction with specific molecular targets and pathways. These compounds may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazine derivatives
  • Chlorophenyl compounds
  • Tetrahydropyridazine derivatives

Uniqueness

Conclusion

CK-119 is a complex and versatile compound with potential applications in various scientific fields

Properties

CAS No.

197917-10-5

Molecular Formula

C21H23ClN4O5

Molecular Weight

446.9 g/mol

IUPAC Name

diethyl 6-[(4-chlorophenyl)methyl]-1,4-dimethyl-5-oxopyridazino[4,5-c]pyridazine-3,4-dicarboxylate

InChI

InChI=1S/C21H23ClN4O5/c1-5-30-19(28)17-21(3,20(29)31-6-2)16-15(25(4)24-17)11-23-26(18(16)27)12-13-7-9-14(22)10-8-13/h7-11H,5-6,12H2,1-4H3

InChI Key

FVWILZZSXZMAHY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C2=C(C1(C)C(=O)OCC)C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)C

Canonical SMILES

CCOC(=O)C1=NN(C2=C(C1(C)C(=O)OCC)C(=O)N(N=C2)CC3=CC=C(C=C3)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CK-119;  CK119;  CK 119;  UNII-AL53N923EI;  GC-6119.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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